
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one, commonly known as TFA-1, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Secondary Benzylation Catalysis : Lanthanoid and scandium triflate have been used as catalysts for secondary benzylation of various nucleophiles, including aromatic compounds and alcohols, using secondary benzyl alcohols. Hafnium triflate (Hf(OTf)4) has shown the highest activity in these alkylations (Noji et al., 2003).
Organic Synthesis
- Trifluoromethylation in Organic Compounds : Research has explored trifluoromethylation at the α‐Position of α,β‐Unsaturated Ketones, leading to compounds like 4-Phenyl-3-(trifluoromethyl)butan-2-one. This involves mechanisms using rhodium catalyst and dimethyl zinc (Sato et al., 2006).
Photoluminescence and Material Science
- Luminescence in Ytterbium Complexes : Studies on ytterbium(III) beta-diketonate complexes with 5-nitro-1,10-phenanthroline ancillary ligand have revealed that variations in the fluorinated β-diketonate chain length can affect Yb(3+) luminescence intensity and lifetime, providing insights into the design of optical materials (Martín‐Ramos et al., 2013).
Chemistry of Polyfluoroalkyl Compounds
- Polyfluoroalkyl Compound Synthesis : Research into the synthesis and application of polyfluoroalkyl compounds such as 1,1,1-Trifluoro-2,3-epoxypropane has been conducted, exploring various synthetic routes and their efficiency (Shimizu et al., 1996).
Other Chemical Applications
- Scandium Trifluoromethanesulfonate in Acylation : Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. It has shown remarkable catalytic activity, especially in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)10-9-15(21)20-11-5-4-8-14(12-20)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDSZUSGUCHBMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
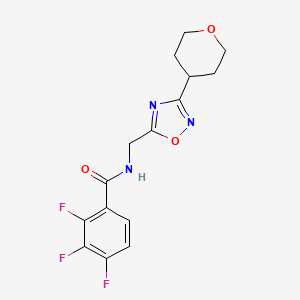

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)
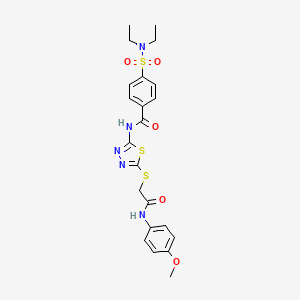
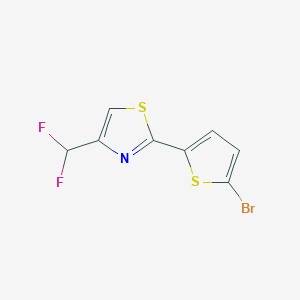
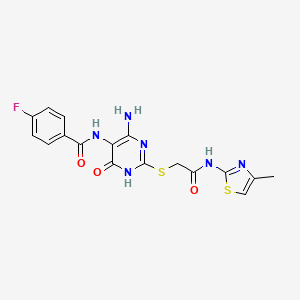
![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
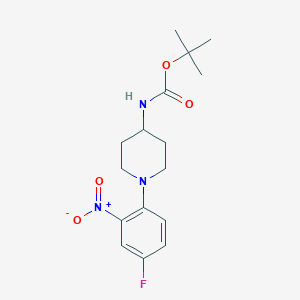
![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)
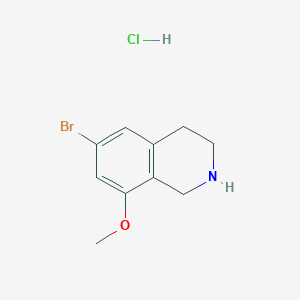
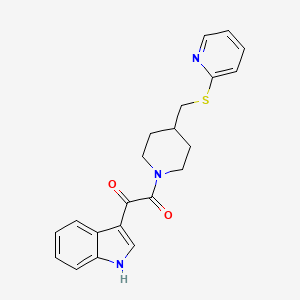
![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)
![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)